4-bromo-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide
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Overview
Description
4-bromo-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide is a chemical compound known for its applications in various scientific fields. It is characterized by the presence of a bromine atom, a dimethylpyrimidinyl group, and a benzenesulfonamide moiety. This compound is often used in research due to its unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of 4-bromo-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide typically involves the reaction of 4,6-dimethyl-2-pyrimidinylamine with 4-bromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions. The product is then purified using standard techniques like recrystallization or chromatography .
Chemical Reactions Analysis
4-bromo-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride .
Scientific Research Applications
4-bromo-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
4-bromo-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide can be compared with other similar compounds, such as:
4-amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide: Similar structure but with an amino group instead of a bromine atom.
This compound sodium salt: A salt form of the compound with different solubility properties.
2-amino-5-bromo-4,6-dimethylpyridine: A related compound with a pyridine ring instead of a pyrimidine ring.
Properties
IUPAC Name |
4-bromo-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHHAKVDBRMLFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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